
Nucleoside oQ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nucleoside oQ is a synthetic compound that belongs to the class of nucleosides, which are glycosylamines consisting of a nucleobase (a nitrogenous base) and a five-carbon sugar (ribose or deoxyribose) Nucleosides are fundamental components of nucleotides, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleosides typically involves the coupling of a nucleophilic heterocyclic base with an electrophilic sugar. One common method is the silyl-Hilbert-Johnson (SHJ) reaction, which employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid . This method is favored for its mild reaction conditions and high yields. The reaction conditions often include the use of trimethylsilyl triflate as the Lewis acid and protected sugar acetates as the electrophilic sugar derivatives.
Industrial Production Methods
Industrial production of nucleosides, including nucleoside oQ, often involves large-scale chemical synthesis and biotransformation processes. These methods include the degradation of nucleic acids, chemical synthesis, and biotransformation using microbial or enzymatic systems . High-performance liquid chromatography (HPLC) and column chromatography are commonly used for the purification of nucleosides on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Nucleoside oQ undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nucleoside oxides, while reduction can yield nucleoside alcohols.
Applications De Recherche Scientifique
Nucleoside oQ has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of nucleoside oQ involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. This compound targets viral polymerases and human enzymes, leading to the disruption of key biological pathways .
Comparaison Avec Des Composés Similaires
Nucleoside oQ can be compared with other nucleoside analogs such as remdesivir, favipiravir, and molnupiravir. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular modifications, which may confer distinct biological activities and therapeutic potential.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Acyclovir
- Zidovudine
Propriétés
Formule moléculaire |
C17H23N5O8 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28) |
Clé InChI |
RRCFLRBBBFZLSB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


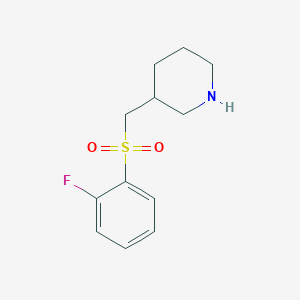
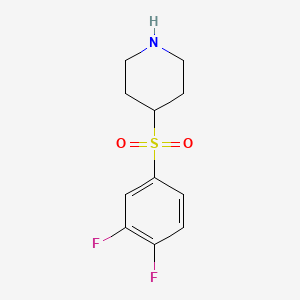

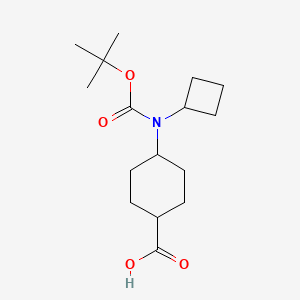
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
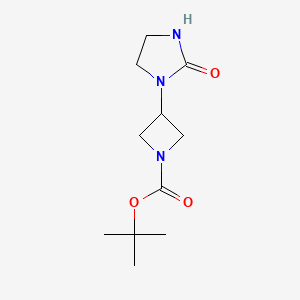
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
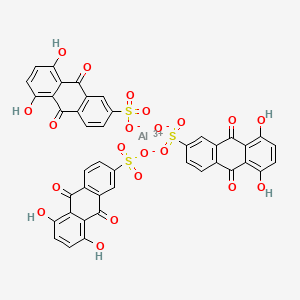

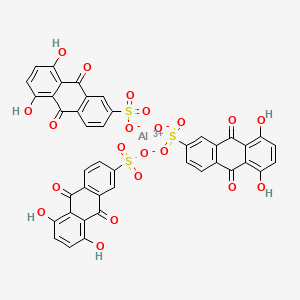
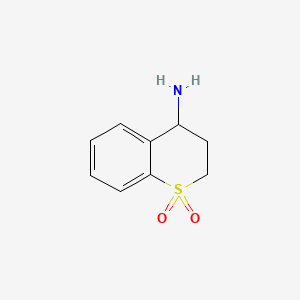
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
